molecular formula C21H19ClN2O2S B5700848 4-chloro-N'-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide

4-chloro-N'-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide

Cat. No.: B5700848
M. Wt: 398.9 g/mol
InChI Key: ZXEFJJLSMRZOPE-UHFFFAOYSA-N
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Description

4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide is a complex organic compound It is characterized by the presence of a chloro group, a methylbenzenesulfonyl group, and a carboximidamide group attached to a benzene ring

Properties

IUPAC Name

4-chloro-N-(2-methylphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-15-7-13-19(14-8-15)27(25,26)24-21(17-9-11-18(22)12-10-17)23-20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEFJJLSMRZOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonyl chloride: Reacting 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the chloro group: Chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the carboximidamide group: Reacting the intermediate with an appropriate amidine or nitrile under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group suggests possible interactions with biological targets.

Medicine

Pharmaceutical research might investigate this compound for its potential therapeutic properties. It could serve as a lead compound for developing new drugs, particularly if it exhibits bioactivity.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboximidamide groups could play key roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N’-(4-methylbenzenesulfonyl)-N-phenylbenzene-1-carboximidamide: Lacks the 2-methyl group on the phenyl ring.

    4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboxamide: Contains a carboxamide group instead of a carboximidamide group.

Uniqueness

The unique combination of functional groups in 4-chloro-N’-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)benzene-1-carboximidamide may confer distinct chemical and biological properties. Its specific structure could result in unique reactivity and interactions compared to similar compounds.

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